Roquefortine E
Overview
Description
Synthesis Analysis
The synthesis of roquefortine E and its analogs, such as roquefortine C, has been a subject of interest in the chemical community. The total synthesis of these compounds involves complex chemical reactions, highlighting the creativity and ingenuity required to assemble these molecules from simpler precursors. One notable approach to the synthesis of roquefortine C, which shares a biosynthetic pathway with this compound, involved novel elimination strategies and molecular modeling to understand the thermodynamic stability of its structure (Shangguan Ning et al., 2008). Additionally, isothis compound was synthesized using the Horner-Wadsworth-Emmons reaction, emphasizing the synthetic versatility in accessing these complex molecules (N. Shangguan & M. Joullié, 2009).
Molecular Structure Analysis
This compound's molecular structure is characterized by its isoprenylated diketopiperazine core, a common feature among the roquefortine alkaloids. This structure has been elucidated through detailed spectroscopic analysis, including NMR and mass spectrometry, revealing the compound's complex arrangement of atoms and the presence of distinctive functional groups (B. Clark et al., 2005).
Chemical Reactions and Properties
This compound, like its congeners, participates in a variety of chemical reactions characteristic of diketopiperazines and prenylated compounds. Its biosynthesis involves multiple enzymatic steps, including prenylation and cyclization, leading to its unique chemical structure. Understanding these reactions is crucial for elucidating the biosynthetic pathways of these metabolites and for designing synthetic analogs (H. Ali et al., 2013).
Scientific Research Applications
Antibacterial Properties
Roquefortine E, identified as a new isoprenylated diketopiperazine from an Australian isolate of the ascomycete Gymnoascus reessii, demonstrates significant antibacterial properties. This compound, along with the more widely known roquefortine C, has been recovered as a major antibacterial principle, emphasizing its potential use in antimicrobial applications (Clark, Capon, Lacey, Tennant, & Gill, 2005).
Interaction with Mammalian Cytochromes P450
Roquefortine's interaction with mammalian cytochromes P450 has been extensively studied. This interaction, crucial for understanding its metabolism and toxicity, is characterized by binding to various forms of cytochromes, affecting their activities. This property underscores the potential of this compound in studying cytochrome P450-related processes and drug interactions (Aninat, Hayashi, André, & Delaforge, 2001).
Inhibition of Bacterial Macromolecule Synthesis
Another significant application of this compound is its effect on bacterial macromolecule synthesis. Studies have shown that it significantly inhibits RNA synthesis in bacteria, with a lesser effect on protein and DNA synthesis. This specific inhibition profile suggests potential uses of this compound in microbiological research and as a tool for studying bacterial growth mechanisms (Kopp & Rehm, 1981).
Mechanism of Action
Target of Action
Roquefortine E is an analogue of Roquefortine C . It is an antimitotic agent , which means it interferes with mitosis (cell division). , a component of the receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain.
Mode of Action
This compound, similar to its analogue Roquefortine C, contains an additional isoprenyl unit on the imidazole . This structure is similar to phenylhistin, another antimitotic agent
Biochemical Pathways
The biosynthesis of this compound involves several enzymatic steps. It begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase . After the formation of the cyclodipeptide, there is a grid in the biochemical pathway . The dimethylallyltryptophan synthetase prenylates both the cyclodipeptide and its dehydrogenated form, yielding directly the products roquefortine D and roquefortine C . This leads to a branch in the otherwise linear pathway .
Result of Action
It is known to be a selective, albeit weakly active, antitumor agent
Action Environment
The action of this compound, like other secondary metabolites produced by Penicillium roqueforti, can be influenced by environmental factors. For instance, P. roqueforti shows signs of domestication, with separate differentiated populations found associated with certain types of cheese . These include attributes such as greater spore production on bread, high lipolytic activity and salt tolerance, adaptation to lactose utilization and growth in an acidic environment, and successful competition with fermentative bacteria . These factors could potentially influence the production and action of this compound.
properties
IUPAC Name |
(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIOWQHMDDCDD-HJILTBFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017682 | |
Record name | Roquefortine E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871982-52-4 | |
Record name | Roquefortine E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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